molecular formula C10H16N4O B2943573 N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide CAS No. 2243504-33-6

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2943573
CAS No.: 2243504-33-6
M. Wt: 208.265
InChI Key: KOUNBJXDTZRHFC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide is a chemical compound with a unique structure that has garnered attention in scientific research[_{{{CITATION{{{1{N-(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl ...{{{CITATION{{{_2{this compound ...](https://www.smolecule.com/products/s3247636).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyrrolidinyl structure[_{{{CITATION{{{_1{N-(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl .... Key reaction conditions include the use of specific catalysts and solvents to ensure the correct stereochemistry of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles under different conditions.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological systems and potential as a therapeutic agent.

  • Medicine: Investigated for its potential use in drug development and disease treatment.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses that are being studied for therapeutic potential.

Comparison with Similar Compounds

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • N-[(3S,4R)-4-(1-Ethylimidazol-2-yl)pyrrolidin-3-yl]acetamide

  • N-[(3S,4R)-4-(1-Propylimidazol-2-yl)pyrrolidin-3-yl]acetamide

  • N-[(3S,4R)-4-(1-Butylimidazol-2-yl)pyrrolidin-3-yl]acetamide

These compounds differ in the alkyl group attached to the imidazole ring, which can affect their biological activity and applications.

Properties

IUPAC Name

N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-12-3-4-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUNBJXDTZRHFC-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNCC1C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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